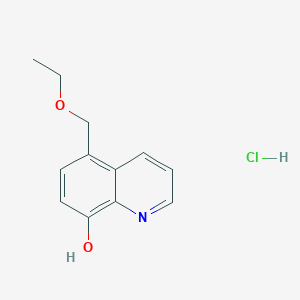

5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

描述

属性

IUPAC Name |

5-(ethoxymethyl)quinolin-8-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.ClH/c1-2-15-8-9-5-6-11(14)12-10(9)4-3-7-13-12;/h3-7,14H,2,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGAANZNAZEBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C2C=CC=NC2=C(C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418117-78-8 | |

| Record name | 8-Quinolinol, 5-(ethoxymethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1418117-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

生物活性

5-(Ethoxymethyl)-8-hydroxyquinoline hydrochloride (5-EM-8-HQ) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. The unique structural features of 5-EM-8-HQ, including an ethoxymethyl group and a hydroxyl group, enhance its solubility and potential interactions with biological targets. This article reviews the biological activity of 5-EM-8-HQ based on various studies, highlighting its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃ClN₂O₂, with a molecular weight of approximately 239.70 g/mol. The compound is characterized by:

- Ethoxymethyl Group : Enhances solubility and potential biological interactions.

- Hydroxyl Group : Contributes to chelation properties and interaction with metal ions.

Antimicrobial Properties

Research indicates that 5-EM-8-HQ exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0625 mg/mL |

| Klebsiella pneumoniae | Higher MIC compared to standard drugs |

| Pseudomonas aeruginosa | Less active than standard antibiotics |

The compound's effectiveness against antibiotic-resistant strains suggests its potential as a lead compound in the development of new antimicrobial agents .

Anticancer Activity

5-EM-8-HQ has also been evaluated for its anticancer properties. Studies have indicated that derivatives of 8-hydroxyquinoline can inhibit cancer cell proliferation. In vitro studies show that:

- Cell Lines Tested : HCT116 (colon cancer) and MCF7 (breast cancer).

- Cytotoxic Effects : Glycoconjugates derived from 5-EM-8-HQ exhibited cytotoxic effects in the tested concentration range .

The compound's mechanism may involve the inhibition of specific enzymes or pathways associated with cancer progression, making it a candidate for further investigation in cancer therapeutics.

The mechanisms underlying the biological activities of 5-EM-8-HQ include:

- Metal Ion Chelation : The hydroxyl group allows for chelation of metal ions, which is crucial in various biological processes.

- Interaction with Biological Targets : The ethoxymethyl group may facilitate binding to enzymes or receptors, enhancing its pharmacological efficacy .

Case Studies

Recent studies have explored the synthesis and biological evaluation of 5-EM-8-HQ derivatives:

- Study A : Investigated the synthesis of novel quinoline derivatives and their antibacterial activity against resistant strains. Results indicated that modifications in the structure can significantly enhance antimicrobial potency.

- Study B : Focused on the anticancer effects of 5-EM-8-HQ derivatives on various cancer cell lines, demonstrating promising results in inhibiting cell growth without significant toxicity to non-cancerous cells .

科学研究应用

Antimicrobial Activity

EMHQ exhibits significant antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents. Studies have shown that derivatives of 8-hydroxyquinoline, including EMHQ, can inhibit the growth of various pathogens. For instance, electrospun materials containing 5-amino-8-hydroxyquinoline (a related compound) demonstrated antibacterial efficacy against Staphylococcus aureus and Escherichia coli . The mechanism often involves chelation of metal ions essential for microbial growth.

Anticancer Potential

Research indicates that EMHQ and its analogs possess anticancer activity. In vitro studies have revealed that compounds containing the 8-hydroxyquinoline moiety can induce cytotoxicity in cancer cell lines such as HeLa and MCF-7 . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the quinoline ring enhance their potency against cancer cells .

Neuroprotective Effects

Compounds like EMHQ are being investigated for their neuroprotective properties due to their ability to chelate iron and other transition metals implicated in neurodegenerative diseases. The 8-hydroxyquinoline structure has been associated with protective effects in models of Alzheimer's disease, where metal ion accumulation is a concern .

Synthesis and Characterization

The synthesis of EMHQ involves several methods, including microwave-assisted synthesis and traditional organic reactions. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Table 1: Synthesis Methods for EMHQ

| Method | Description | Yield (%) |

|---|---|---|

| Microwave-assisted synthesis | Rapid heating method improving reaction rates | 75-90 |

| Traditional organic reactions | Conventional methods using various reagents | 60-80 |

Electrospun Fibrous Materials

A recent study explored electrospun fibrous materials incorporating EMHQ derivatives for biomedical applications. The materials exhibited significant antibacterial and anticancer properties, highlighting their potential as drug delivery systems and wound healing materials .

Hybrid Compounds

Research has also focused on hybrid compounds combining EMHQ with other pharmacophores to enhance biological activity. For example, hybridization with ciprofloxacin has shown improved antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

5-Chloromethyl-8-hydroxyquinoline Hydrochloride (CMHQ)

- Structure : Chloromethyl (-CH₂Cl) at C5.

- Synthesis : Prepared from 8-HQ via reaction with formaldehyde and HCl .

- Applications: A versatile intermediate for synthesizing derivatives like EMHQ-HCl and 5-aminomethyl-8-HQ .

- Activity : CMHQ itself shows moderate antimicrobial activity but is primarily used as a precursor due to its reactive chloromethyl group .

5-Chloro-8-hydroxyquinoline (Clioquinol)

- Structure : Chlorine (-Cl) at C5.

- Activity : Exhibits strong antifungal activity (MIC < 1 µg/mL for Candida spp.) but higher toxicity due to halogenation .

- Limitations : Halogens like Cl and I enhance potency but increase cytotoxicity, limiting therapeutic use .

5-Hydroxymethyl-8-hydroxyquinoline (HMHQ)

- Structure : Hydroxymethyl (-CH₂OH) at C5.

- Synthesis : Produced by treating CMHQ with ammonia .

- Activity : Less reactive than CMHQ, with reduced antimicrobial efficacy compared to halogenated analogs .

5-((p-Tolylamino)methyl)-8-hydroxyquinoline

- Structure: Aromatic amino group at C5.

- Activity : Inhibits HIV-1 replication (EC₅₀ = 1.2 µM) with lower cytotoxicity than halogenated derivatives .

- Advantage: Demonstrates how non-halogen substituents can balance potency and safety.

Antimicrobial Activity

Antiviral Activity

常见问题

Basic: What are the optimal synthetic routes for 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride?

Answer:

The synthesis typically involves derivatization of 8-hydroxyquinoline (8-HQ). A common method starts with 5-chloromethyl-8-hydroxyquinoline hydrochloride (5-CMHQ), prepared by reacting 8-HQ with formaldehyde and concentrated HCl . Subsequent substitution of the chloromethyl group with ethoxy groups using ethanol or ammonia yields 5-(ethoxymethyl)-8-hydroxyquinoline derivatives. For example, 5-HMHQ (hydroxymethyl derivative) is synthesized by treating 5-CMHQ with ammonia at room temperature for 15 minutes . Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) significantly impact yields, with optimized protocols achieving ~82% efficiency in related analogues .

Basic: What spectroscopic and structural characterization methods are used for this compound?

Answer:

Key techniques include:

- X-ray crystallography to resolve molecular geometry and intermolecular interactions .

- UV-Vis and fluorescence spectroscopy to study photophysical properties, particularly the impact of the ethoxymethyl group on π-π* transitions .

- NMR (¹H/¹³C) to confirm substitution patterns and purity. For example, the ethoxymethyl group’s protons appear as distinct triplets in ¹H NMR .

- FT-IR to identify functional groups (e.g., O-H stretch at ~3400 cm⁻¹ and C-O-C vibrations at ~1100 cm⁻¹) .

Advanced: How do computational methods (e.g., DFT) enhance understanding of its electronic properties?

Answer:

Density Functional Theory (DFT) and Hartree-Fock (HF) calculations model ground-state geometry, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps). For 5-(ethoxymethyl)-8-HQ, these methods reveal:

- Stabilization of the zwitterionic form due to electron-withdrawing effects of the ethoxymethyl group .

- Charge transfer dynamics between the quinoline ring and substituents, influencing photoluminescence efficiency .

- Solvent effects on conformational stability, with polar solvents favoring planar configurations .

Advanced: How does its corrosion inhibition performance compare to other 8-HQ derivatives?

Answer:

8-HQ derivatives inhibit corrosion via chelation with metal ions (e.g., Fe²⁺, Al³⁺), forming protective films. The ethoxymethyl group enhances hydrophobicity, reducing electrolyte penetration. Comparative studies show:

- Efficiency ranking : 5-(ethoxymethyl)-8-HQ > 5-chloromethyl-8-HQ > 8-HQ in acidic environments due to improved adsorption energy .

- Synergistic effects with halide ions (e.g., Cl⁻) enhance inhibition by ~30% in steel alloys .

- Electrochemical impedance spectroscopy (EIS) quantifies film stability, with charge transfer resistance (Rct) values correlating with substituent electron-donating capacity .

Basic: What are the key physical and chemical properties influencing research applications?

Answer:

- Solubility : Hydrochloride salt form improves aqueous solubility, critical for biological assays .

- Thermal stability : Decomposition above 279°C (dec.), requiring inert atmospheres during high-temperature studies .

- Photoluminescence : Ethoxymethyl substitution red-shifts emission maxima (~520 nm) compared to unsubstituted 8-HQ (~470 nm) .

Advanced: How can researchers design bioactive derivatives targeting specific diseases?

Answer:

- Structure-activity relationship (SAR) : Introduce pharmacophores (e.g., sulfonamide, triazole) at the ethoxymethyl position to enhance binding to targets like HIV-1 integrase or Leishmania enzymes .

- Metal complexation : Coordinate with transition metals (e.g., Zn²⁺, Cu²⁺) to exploit antimicrobial or anticancer activity. For example, Zn complexes show enhanced cytotoxicity in neuroblastoma cells under high glucose conditions .

- In silico screening : Molecular docking predicts binding affinities to enzymes like topoisomerase II .

Advanced: What mechanistic insights exist for its synthesis and reactivity?

Answer:

- Nucleophilic substitution : The chloromethyl group in 5-CMHQ undergoes SN2 displacement with ethoxide ions, with reaction rates influenced by solvent polarity .

- Acid-catalyzed hydrolysis : Ethoxymethyl derivatives revert to 8-HQ under strong acidic conditions, necessitating pH control during storage .

- Side reactions : Competing esterification or Fries rearrangement observed in acetic acid media, mitigated by using aprotic solvents .

Advanced: How does environmental stability affect experimental reproducibility?

Answer:

- Oxidative degradation : Exposure to light or O₂ generates quinone byproducts, detectable via HPLC-MS. Storage under N₂ in amber vials reduces degradation .

- pH-dependent stability : Zwitterionic forms dominate at neutral pH, while acidic/basic conditions promote decomposition. Buffered solutions (pH 6–8) are optimal .

- Thermogravimetric analysis (TGA) quantifies moisture sensitivity, with >5% weight loss at 120°C indicating hydrate formation .

Basic: What analytical techniques ensure purity and quality control?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like unreacted 8-HQ .

- Elemental analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

- Melting point analysis : Sharp melting points (e.g., 279°C dec.) confirm crystalline purity .

Advanced: What are the synergistic effects in materials science applications?

Answer:

- Organic electronics : Ethoxymethyl-8-HQ improves electron injection in OLEDs by lowering the LUMO level, enhancing device efficiency (e.g., external quantum efficiency >1%) .

- Sensor development : Coordination polymers with Al³⁺ exhibit turn-on fluorescence for detecting anions (e.g., F⁻) in aqueous media .

- Catalysis : Pd complexes catalyze Suzuki-Miyaura coupling with ~90% yield, attributed to ligand-assisted oxidative addition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。